Home > Products > Screening Compounds P23840 > N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]methanesulfonamide
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]methanesulfonamide -

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]methanesulfonamide

Catalog Number: EVT-4072979
CAS Number:
Molecular Formula: C22H24ClF3N2O3S
Molecular Weight: 489.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

Compound Description: 873140 is a potent noncompetitive allosteric antagonist of the CCR5 receptor with strong antiviral effects against HIV-1. It blocks the binding of chemokines 125I-MIP-1α (also known as 125I-CCL3, 125I-LD78) and the calcium response effects of CCR5 activation by CCL5 (RANTES). Notably, it demonstrates unique divergence in its blockade of CCR5 function and binding as it effectively blocks the function but not the binding of 125I-RANTES [ [] ]. 873140 exhibits a remarkably persistent blockade of CCR5, with a rate constant for reversal of <0.004 h-1 (t1/2 > 136 h) [ [] ].

(Z)-(4-bromophenyl){1′-[(2,4-dimethyl-1-oxido-3-pyridinyl)carbonyl]-4′-methyl-1,4′-bipiperidin-4-yl}methanone O-ethyloxime (Sch-C; SCH 351125)

Compound Description: Sch-C (SCH 351125) acts as a noncompetitive allosteric antagonist of the CCR5 receptor [ [] ]. It exhibits the ability to block the binding of both chemokines 125I-MIP-1α and 125I-RANTES, indicating a broader binding profile compared to 873140 [ [] ].

4,6-dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (Sch-D; SCH 417,690)

Compound Description: Sch-D (SCH 417,690) is another noncompetitive allosteric antagonist of the CCR5 receptor with the capacity to block the binding of both chemokines 125I-MIP-1α and 125I-RANTES [ [] ].

4,4-difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenyl-propyl)cyclohexanecarboxamide (UK-427,857)

Compound Description: UK-427,857 functions as a noncompetitive allosteric antagonist of the CCR5 receptor, effectively blocking the binding of both chemokines 125I-MIP-1α and 125I-RANTES [ [] ].

N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclo-hepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK779)

Compound Description: TAK779 acts as a noncompetitive allosteric antagonist of the CCR5 receptor and effectively blocks the binding of both chemokines 125I-MIP-1α and 125I-RANTES [ [] ].

8-(1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-yl)-1,3-dimethyl xanthine (Compound 60)

Compound Description: Compound 60 displays high affinity (K(i) = 1 nM) for the A(2B) adenosine receptor (AdoR) and exhibits high selectivity (990-, 690-, and 1,000-fold) over human A(1), A(2A), and A(3) AdoRs [ [] ]. It's developed as a potential therapeutic agent for asthma due to the role of adenosine in inducing bronchial hyperresponsiveness via the A(2B) AdoR pathway [ [] ].

Properties

Product Name

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]methanesulfonamide

IUPAC Name

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]methanesulfonamide

Molecular Formula

C22H24ClF3N2O3S

Molecular Weight

489.0 g/mol

InChI

InChI=1S/C22H24ClF3N2O3S/c1-32(30,31)28(18-7-8-20(23)19(14-18)22(24,25)26)15-21(29)27-11-9-17(10-12-27)13-16-5-3-2-4-6-16/h2-8,14,17H,9-13,15H2,1H3

InChI Key

SSIHMMRATRCTTB-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC(=O)N1CCC(CC1)CC2=CC=CC=C2)C3=CC(=C(C=C3)Cl)C(F)(F)F

Canonical SMILES

CS(=O)(=O)N(CC(=O)N1CCC(CC1)CC2=CC=CC=C2)C3=CC(=C(C=C3)Cl)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.